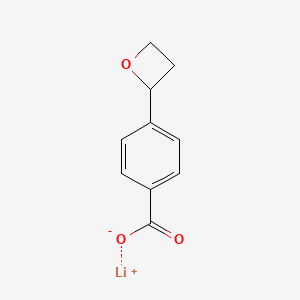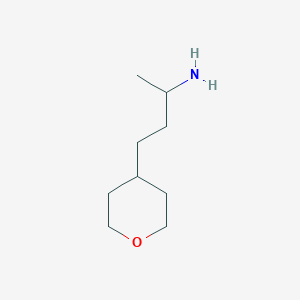
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent . Industrial production methods for this compound typically involve multistep synthesis processes that ensure high purity and yield .
Análisis De Reacciones Químicas
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has shown potential in various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential therapeutic effects, including its role as a pharmacological agent. In medicine, it is being explored for its potential use in treating various diseases due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of (3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride can be compared with other piperidine derivatives, such as 3-amino-2-piperidone and piperine. While all these compounds share a common piperidine moiety, they differ in their specific chemical structures and biological activities. For instance, piperine, a naturally occurring piperidine derivative, is known for its antioxidant and anticancer properties .
Propiedades
Fórmula molecular |
C9H22Cl2N2O |
|---|---|
Peso molecular |
245.19 g/mol |
Nombre IUPAC |
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-9(2,10)7-11-5-3-4-8(12)6-11;;/h8,12H,3-7,10H2,1-2H3;2*1H/t8-;;/m1../s1 |
Clave InChI |
ZWHWLLRBZVSLRF-YCBDHFTFSA-N |
SMILES isomérico |
CC(C)(CN1CCC[C@H](C1)O)N.Cl.Cl |
SMILES canónico |
CC(C)(CN1CCCC(C1)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13594332.png)

![2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine](/img/structure/B13594334.png)
![Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate](/img/structure/B13594336.png)


![5-Azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13594347.png)


![Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13594374.png)

amine](/img/structure/B13594379.png)


